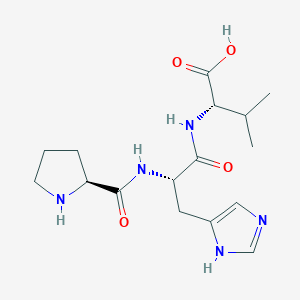

H-Pro-his-val-OH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-his-val-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (valine) to a solid resin. Subsequent amino acids (histidine and proline) are added sequentially through coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . The peptide is then cleaved from the resin using trifluoroacetic acid (TFA), and the protecting groups are removed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

Analyse Des Réactions Chimiques

Types of Reactions

H-Pro-his-val-OH can undergo various chemical reactions, including:

Oxidation: The histidine residue can be oxidized to form histidine derivatives.

Reduction: Reduction reactions can target the peptide bonds, although these are less common.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of 2-oxo-histidine .

Applications De Recherche Scientifique

H-Pro-his-val-OH has a wide range of applications in scientific research:

Chemistry: Used as a standard in peptide synthesis and analysis.

Biology: Studied for its role in protein-protein interactions and enzyme activity.

Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

The mechanism of action of H-Pro-his-val-OH involves its interaction with specific molecular targets and pathways. The histidine residue, for example, is known for its strong radical scavenging activity, which contributes to the peptide’s antioxidant properties . The proline and valine residues also play roles in stabilizing the peptide structure and enhancing its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclo (his-pro): A cyclic dipeptide with similar antioxidant properties.

Alamandine trifluoroacetate: A heptapeptide with antihypertensive and antifibrosis activities.

Uniqueness

H-Pro-his-val-OH is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its combination of proline, histidine, and valine allows for unique interactions with biological targets, making it a valuable compound in research and therapeutic applications .

Activité Biologique

H-Pro-his-val-OH, a tripeptide composed of proline, histidine, and valine, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂N₄O₃

- Molecular Weight : 216.23 g/mol

- Structure : The tripeptide features a proline residue at the N-terminus, followed by histidine and valine. This specific arrangement influences its conformational stability and reactivity within biological systems.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Cellular Signaling : The compound plays a significant role in cellular signaling pathways, particularly in modulating responses to oxidative stress and inflammation. The histidine residue is crucial for metal ion coordination, which can influence enzymatic activities.

- Antioxidant Properties : Research indicates that this compound possesses antioxidant capabilities, helping to mitigate oxidative damage in cells.

- Wound Healing : It has been shown to stimulate fibroblast activity, promoting cell proliferation and tissue repair, which is vital for wound healing processes.

Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antioxidant | Reduces oxidative stress by scavenging free radicals. |

| Immune Modulation | Influences immune responses, potentially enhancing host defense mechanisms. |

| Fibroblast Stimulation | Promotes fibroblast proliferation, aiding in tissue repair. |

| Enzyme Interaction | Binds with various enzymes, possibly altering their activity and function. |

Case Studies and Research Findings

-

Cell Proliferation Study :

- A study demonstrated that this compound significantly increased fibroblast proliferation in vitro. The mechanism was linked to enhanced signaling through fibroblast growth factors (FGFs), suggesting its potential in regenerative medicine.

-

Oxidative Stress Response :

- In a controlled experiment, this compound was shown to reduce markers of oxidative stress in cultured cells exposed to harmful agents. This effect was attributed to its antioxidant properties and ability to modulate cellular signaling pathways associated with stress responses.

-

Metal Ion Coordination :

- Research highlighted the role of histidine in this compound in coordinating metal ions like zinc and copper, which are essential for various enzymatic functions. This interaction may enhance the peptide's efficacy in biochemical pathways related to metabolism and cellular signaling.

Synthesis and Applications

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide sequence. The process involves:

- Stepwise Addition : Sequential addition of protected amino acids (proline, histidine, valine) using coupling reagents such as N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) to enhance yields.

- Purification : High-performance liquid chromatography (HPLC) is commonly used to purify the synthesized peptide, ensuring high purity for biological assays.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar peptides:

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Pro-Val-OH | Proline-Valine | Known for its role in muscle protein synthesis. |

| H-Histidine-Val-OH | Histidine-Valine | Exhibits strong metal ion binding capabilities. |

| H-Val-His-Pro-OH | Valine-Histidine | Involved in neuropeptide signaling pathways. |

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O4/c1-9(2)13(16(24)25)21-15(23)12(6-10-7-17-8-19-10)20-14(22)11-4-3-5-18-11/h7-9,11-13,18H,3-6H2,1-2H3,(H,17,19)(H,20,22)(H,21,23)(H,24,25)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGSNRSLPHRNBW-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.